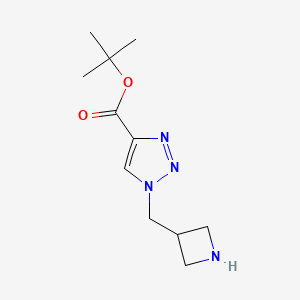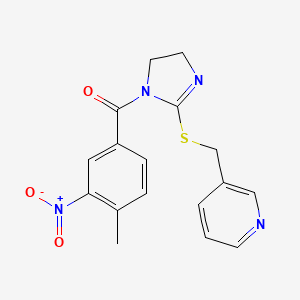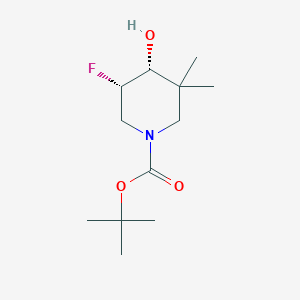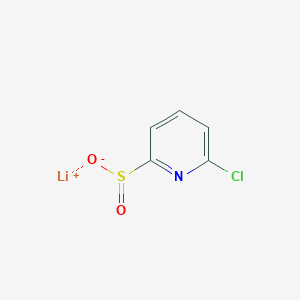
4,6-Dichloro-2-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(difluoromethyl)pyrimidine is a pyrimidine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It has applications in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .
Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-(difluoromethyl)pyrimidine is C5H2Cl2F2N2 . The InChI code is 1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dichloro-2-(difluoromethyl)pyrimidine is 198.99 . The predicted boiling point is 191.8±40.0 °C and the predicted density is 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
- Structural Motif : Researchers have explored trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The difluoromethylpyrimidine moiety in 4,6-Dichloro-2-(difluoromethyl)pyrimidine could serve as a building block for designing novel compounds.
- Cross-Coupling Reactions : 4,6-Dichloro-2-(difluoromethyl)pyrimidine can be used as a starting reagent for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling reactions . These reactions allow the construction of complex organic molecules.
- Molecular Dynamics Simulations : Researchers use computational tools (such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD) to simulate the behavior of 4,6-Dichloro-2-(difluoromethyl)pyrimidine in various environments . These simulations provide insights into its interactions with other molecules.
Agrochemicals and Pharmaceuticals
Organic Synthesis
Computational Chemistry and Simulation
Safety and Hazards
Future Directions
4,6-Dichloro-2-(difluoromethyl)pyrimidine has potential applications in the synthesis of pharmaceuticals and agrochemicals . It could be used in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .
Relevant Papers The relevant papers related to 4,6-Dichloro-2-(difluoromethyl)pyrimidine can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .
properties
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLZCSAFJCIVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(difluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)


![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)
![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)



